S-(2-Carboxypropyl)cysteine
Overview
Description
S-(2-Carboxypropyl)cysteine: is a sulfur-containing amino acid derivative. It is a urinary metabolite of S-(2-Carboxypropyl)glutathione and is involved in various metabolic pathways. This compound is of interest due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
S-(2-Carboxypropyl)cysteine is a urinary metabolite of S-(2-Carboxypropyl)glutathione . It is known to target the enzyme cystathionine-lyase (CSE), which catalyzes the synthesis of hydrogen sulfide (H2S), a gaseous signaling molecule that modulates a wide range of mammalian physiological processes .
Mode of Action
It is known to be involved in the metabolism of glutathione and methacrylic acid via valine or from γ-glutamyl cysteine .
Biochemical Pathways
This compound is involved in the valine catabolic and β-oxidation pathways . It is produced from S-(2-Carboxypropyl)glutathione via the elimination of glycine and glutamic acid . This compound is then converted to S-allyl cysteine by decarboxylation and oxidation .
Pharmacokinetics
It is known to be a urinary metabolite, suggesting that it is excreted from the body through the kidneys .
Result of Action
It is known to be a metabolic marker of leigh-like syndrome , a severe neurological disorder that typically arises in infancy.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as glutathione and methacrylic acid, can affect its biosynthesis . Additionally, the physiological state of the individual, such as kidney function, can impact its excretion .
Biochemical Analysis
Biochemical Properties
S-(2-Carboxypropyl)cysteine participates in several biochemical reactions, primarily involving its interaction with enzymes and proteins. One of the key enzymes it interacts with is short-chain enoyl-CoA hydratase (ECHS1), which is involved in the metabolism of branched-chain amino acids such as valine . The interaction between this compound and ECHS1 is crucial for the proper functioning of this metabolic pathway. Additionally, this compound can form conjugates with other biomolecules, influencing their activity and stability.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, elevated levels of this compound have been associated with mitochondrial dysfunction and metabolic disorders . This compound can also affect the expression of genes involved in oxidative stress response and energy metabolism, thereby impacting overall cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and affecting metabolic flux. For example, its interaction with ECHS1 can inhibit the enzyme’s activity, leading to the accumulation of metabolic intermediates . Additionally, this compound can modulate the expression of genes involved in metabolic pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression. These temporal effects are important to consider when studying the compound’s impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant metabolic disturbances and toxicity . Threshold effects have been observed, where a certain dosage level triggers adverse effects such as mitochondrial dysfunction and oxidative stress. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of branched-chain amino acids. It interacts with enzymes such as ECHS1, which catalyzes the hydration of enoyl-CoAs to hydroxy-acyl-CoAs . This compound can also influence metabolic flux by modulating the activity of key enzymes and altering metabolite levels. The involvement of this compound in these pathways highlights its importance in maintaining metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its effects . The transport and distribution of this compound are essential for its proper functioning and impact on cellular processes.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can influence its activity and function. Targeting signals and post-translational modifications direct this compound to organelles such as mitochondria, where it plays a role in metabolic processes . The subcellular localization of this compound is crucial for its involvement in various biochemical pathways and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Biosynthesis: One plausible pathway involves the production of S-(2-Carboxypropyl)glutathione from glutathione and methacrylic acid via valine or from γ-glutamyl cysteine.
Chemical Synthesis: The compound can be synthesized by reacting cysteine with methacrylic acid under specific conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-Carboxypropyl)cysteine can undergo oxidation reactions, forming sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: It can participate in substitution reactions, where the carboxypropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted cysteine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities .
Industry:
Comparison with Similar Compounds
S-Allyl-l-cysteine: Another sulfur-containing amino acid derivative with similar biological properties.
S-(2-Carboxyethyl)-l-cysteine: A homolog of S-(2-Carboxypropyl)cysteine with similar chemical structure and properties.
Uniqueness: Its ability to undergo multiple types of chemical reactions and its involvement in sulfur metabolism distinguish it from other similar compounds .
Properties
IUPAC Name |
3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPWUNSFUXUUDG-AKGZTFGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988188 | |
Record name | S-(2-Carboxypropyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6852-42-2 | |
Record name | S-(2-Carboxypropyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-Carboxypropyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of S-(2-Carboxypropyl)cysteine in diagnosing metabolic disorders?
A: this compound is a crucial biomarker for identifying deficiencies in enzymes involved in valine metabolism, specifically short-chain enoyl-CoA hydratase (ECHS1) and potentially 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). Elevated urinary levels of this compound signal a disruption in the normal breakdown pathway of valine. [, ]
Q2: How is this compound formed in the body?
A: Research suggests that this compound originates from the interaction between methacrylic acid and cysteine. This conjugation, potentially followed by decarboxylation, leads to the formation of this compound and S-(2-carboxypropyl)-cysteamine. [] In a metabolic pathway involving valine, methacrylic acid is a precursor to methacrylyl-CoA, which is metabolized by ECHS1. []
Q3: Can you elaborate on the role of this compound as a biomarker in ECHS1 deficiency?
A: ECHS1 is a key enzyme in the metabolism of valine and fatty acids. Its deficiency leads to the accumulation of metabolites upstream in these pathways. Studies have found a significant increase in urinary this compound in patients with ECHS1 deficiency. This makes it a promising candidate for inclusion in newborn screening programs for early diagnosis. [, ]
Q4: How does ECHS1 deficiency differ from HIBCH deficiency in terms of this compound excretion?
A: While both ECHS1 and HIBCH deficiencies can lead to increased this compound excretion, they differ in the levels of 3-hydroxyisobutyryl-carnitine. This metabolite is typically normal in ECHS1 deficiency but elevated in HIBCH deficiency, allowing for differentiation between the two conditions. []
Q5: Beyond its role as a biomarker, has this compound been implicated in any other biological processes?
A: Research indicates that this compound serves as a precursor in the biosynthesis of cycloalliin, a cyclic sulfur-containing amino acid found in plants like garlic. [] Additionally, studies on wool fibers treated with glycidyl methacrylate showed the formation of this compound, indicating a reaction between cysteine residues and the methacryl group of the treatment agent. []
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